Phenyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperidine ring, a trifluoromethyl group, and an amide group . Piperidine is a common motif in many pharmaceuticals and the trifluoromethyl group is often used in medicinal chemistry to increase the lipophilicity and metabolic stability of a compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography . The trifluoromethyl group is often ortho or para to the amide group, which can influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. For example, the trifluoromethyl group is electron-withdrawing, which can affect the reactivity of the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group can increase the lipophilicity of the compound, which can affect its solubility and permeability .Scientific Research Applications
Enzyme Inhibition and Molecular Interaction
Research on compounds structurally related to "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate" has revealed their potential as enzyme inhibitors. For instance, Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the significance of the triazine heterocycle and phenyl group substitution for potency and P450 selectivity (Thalji et al., 2013).
Analytical Characterization and Synthesis
Analytical and synthetic studies provide insights into the chemical properties and potential applications of related compounds. For example, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines through various analytical techniques, developing methods for their detection in biological matrices (De Paoli et al., 2013).
Novel Therapeutic Applications
The search for new therapeutic agents often leads to the exploration of such compounds. Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, demonstrating the compound's potential in treating diseases (Imamura et al., 2006).
Imaging and Diagnostic Applications
Advancements in imaging technologies also benefit from the development of compounds with specific binding properties. Horti et al. (2019) developed [11C]CPPC, a PET radiotracer for imaging microglia by targeting CSF1R, showcasing the compound's utility in noninvasively studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c24-23(25,26)19-9-6-17(7-10-19)8-11-21(29)27-16-18-12-14-28(15-13-18)22(30)31-20-4-2-1-3-5-20/h1-7,9-10,18H,8,11-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNIVHKLWQZJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.